molecular formula C5H10O5 B583507 D-Arabinose-2-d CAS No. 288846-87-7

D-Arabinose-2-d

Cat. No.: B583507
CAS No.: 288846-87-7
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-PINTTZNNSA-N
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Description

D-Arabinose-2-d is a pentose sugar with the molecular formula C(_5)H(_10)O(_5) It is a stereoisomer of arabinose, a naturally occurring sugar found in various plant polysaccharides

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arabinose-2-d can be synthesized through several methods. One common approach involves the reduction of D-arabinose using sodium borohydride. Another method includes the oxidation of D-glucose followed by a series of chemical reactions to convert it into D-arabinose .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic conversion of plant-derived polysaccharides. Enzymes such as arabinofuranosidase and arabinose isomerase are used to break down complex carbohydrates into D-arabinose, which is then further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

D-Arabinose-2-d undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride is frequently

Biological Activity

D-Arabinose-2-d, a rare sugar and an isomer of D-arabinose, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications based on recent research findings.

Overview of this compound

D-Arabinose is a pentose sugar that plays significant roles in various biological processes. This compound is a deuterated form, which can be traced in metabolic studies due to its unique isotopic labeling. This compound has been studied primarily for its effects on cancer cells, microbial growth, and potential roles in metabolic pathways.

  • Cell Cycle Arrest and Autophagy Induction
    Recent studies have demonstrated that D-arabinose induces cell cycle arrest in cancer cells, particularly breast cancer cell lines. The mechanism involves the activation of the p38 MAPK signaling pathway, which promotes autophagy. Inhibition of autophagy using specific inhibitors reversed the cytotoxic effects of D-arabinose, highlighting its role in mediating growth suppression through autophagic processes .
  • Inhibition of Tumor Cell Proliferation
    D-Arabinose has been shown to significantly inhibit the proliferation of tumor cells in a dose-dependent manner. In vivo studies using mouse xenograft models confirmed that treatment with D-arabinose led to reduced tumor growth, further supporting its potential as an anti-cancer agent .
  • Effects on Microbial Growth
    The compound also exhibits inhibitory effects on bacterial biofilm formation and growth. For instance, it suppresses biofilm development on titanium surfaces and inhibits the growth of Caenorhabditis elegans in a concentration-dependent manner . This suggests that D-arabinose may have applications in controlling microbial infections.

Table 1: Summary of Biological Activities of this compound

ActivityModel/SystemObservations
Cell Cycle ArrestBreast Cancer Cell LinesInduces G2/M phase arrest; linked to autophagy via p38 MAPK activation
Tumor Growth InhibitionMouse Xenograft ModelsSignificant reduction in tumor size with treatment
Biofilm SuppressionBacterial CulturesInhibits biofilm formation on titanium discs
Growth InhibitionCaenorhabditis elegansIC50 value estimated at 7.5 mM; stronger than 2-deoxy-D-glucose

Case Study: Cancer Research

A pivotal study explored the effects of D-arabinose on breast cancer cells, revealing that it not only inhibited cell proliferation but also induced autophagy through specific signaling pathways. The study utilized various assays including CCK-8 for cell viability and flow cytometry for cell cycle analysis, establishing a clear link between D-arabinose exposure and cellular responses indicative of growth inhibition .

Case Study: Microbial Interactions

Another study focused on the impact of D-arabinose on microbial growth dynamics. It was found that this sugar could significantly reduce bacterial populations and biofilm formation, suggesting its potential use as an antibacterial agent in clinical settings .

Properties

IUPAC Name

(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-PINTTZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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